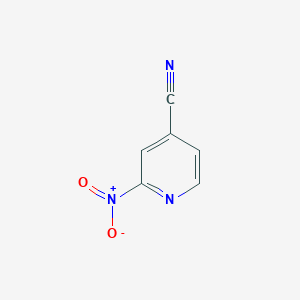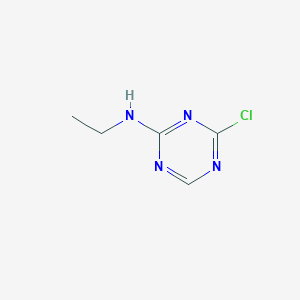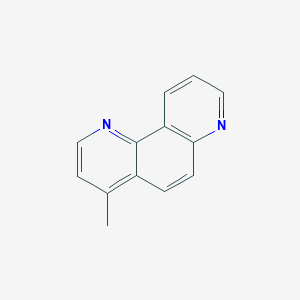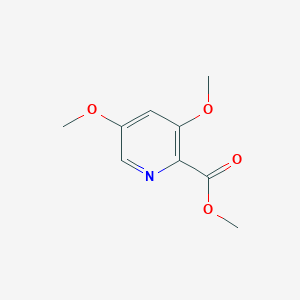
2-Nitroisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroisonicotinonitrile is an organic compound with the molecular formula C₆H₃N₃O₂. It consists of a pyridine ring substituted with a nitro group at the 2-position and a nitrile group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitroisonicotinonitrile can be synthesized through several methods. One common approach involves the nitration of isonicotinonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitroisonicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-Aminoisonicotinonitrile.
Substitution: Various amides or esters.
Oxidation: Nitroso derivatives.
Aplicaciones Científicas De Investigación
2-Nitroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-nitroisonicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparación Con Compuestos Similares
2-Nitropyridine: Similar structure but lacks the nitrile group.
4-Nitroisonicotinonitrile: Similar but with the nitro group at the 4-position.
2-Cyanoisonicotinic acid: Similar but with a carboxyl group instead of a nitro group.
Uniqueness: 2-Nitroisonicotinonitrile is unique due to the presence of both nitro and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
Propiedades
Fórmula molecular |
C6H3N3O2 |
|---|---|
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
2-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-1-2-8-6(3-5)9(10)11/h1-3H |
Clave InChI |
OGVULDMYFWVDQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)








![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
